Ethyl 5-bromo-2-iodothiazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-2-iodothiazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H5BrINO2S and a molecular weight of 361.98 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a thiazole ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-iodothiazole-4-carboxylate typically involves the bromination and iodination of thiazole derivatives. One common method includes the reaction of ethyl thiazole-4-carboxylate with bromine and iodine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-iodothiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 5-bromo-2-iodothiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-iodothiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-5-iodothiazole-4-carboxylate
- Ethyl 5-chloro-2-iodothiazole-4-carboxylate
- Ethyl 5-bromo-2-chlorothiazole-4-carboxylate
Uniqueness
Ethyl 5-bromo-2-iodothiazole-4-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
ethyl 5-bromo-2-iodo-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTMVELEICLRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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